REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](C)=[C:4]([N+:9]([O-:11])=[O:10])C=1.C(N(C)C)(OC)OC.C([O:22][CH2:23][CH3:24])C.O>CN(C=O)C.C1COCC1>[N+:9]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:24]=1[CH:23]=[O:22])([O-:11])=[O:10]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)N(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
NaIO4
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×100 ml) and brine (1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) and solvent
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
affording an oil which
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered in a celite pad
|
Type
|
WASH
|
Details
|
eluted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaHCO3 (saturated solution, 3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (50% CH2Cl2 /Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |